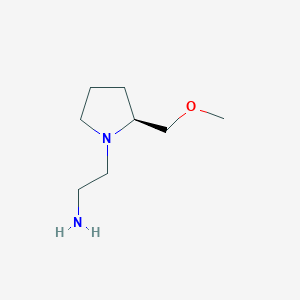
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including the formation of intermediates and the use of catalysts or reagents to promote specific transformations. For instance, the synthesis of antipyrine derivatives, which share a benzamide moiety, involves good yields and is characterized spectroscopically . Similarly, the synthesis of N-alkyl benzamide derivatives from a three-component reaction indicates a method that could potentially be adapted for the synthesis of the compound of interest . The synthesis of substituted benzamide derivatives also involves reactions with amines and halogenated compounds, which could be relevant to the bromo and ethoxy groups in the target compound .
Molecular Structure Analysis
X-ray diffraction techniques and DFT calculations are commonly used to determine the molecular structure of benzamide derivatives . These methods can provide detailed information on the crystal system, lattice constants, and molecular geometry. For example, the novel benzamide derivative discussed in one study crystallizes in a triclinic system, and its geometrical parameters are in good agreement with calculated values . Such techniques could be employed to analyze the molecular structure of "3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide" to gain insights into its conformation and stability.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including electrophilic substitutions and addition-elimination processes . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, as seen in the reactions of bromo-substituted ketones with benzenethiols . The presence of a bromo group in the compound of interest suggests that it may undergo similar reactions, which could be explored to modify its structure or to synthesize analogs with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their crystalline structure, hydrogen bonding interactions, and electrostatic energy contributions, are crucial for understanding their behavior in different environments . Theoretical calculations, including HOMO and LUMO energies and molecular electrostatic potential (MEP) surface maps, can predict the chemical reactivity and potential antioxidant properties of these compounds . Such analyses could be applied to "3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide" to anticipate its reactivity and possible biological activities.
科学的研究の応用
Synthesis and Biological Applications
Research on similar compounds involves the synthesis and evaluation of their biological activities, focusing on antimicrobial, anticancer, and potential antipsychotic properties. For instance, the synthesis of various heterocyclic compounds, such as triazolo-/thiadiazolo-benzoxazines, showcases methodologies that could be applicable to the synthesis of the specified compound, highlighting the versatility of these approaches in generating pharmacologically relevant entities (Dabholkar & Gavande, 2012).
Antimicrobial and Antioxidant Activities
Compounds with bromo and benzamide functionalities have been explored for their antimicrobial activities. For example, novel oxazol-5(4H)-ones were synthesized and assessed for their in vitro antimicrobial activity, indicating the potential of such compounds in addressing bacterial and fungal infections (Rosca, 2020). Additionally, bromophenols isolated from marine sources have demonstrated significant antioxidant activities, suggesting that structurally similar compounds could serve as potent antioxidants for various applications (Li et al., 2011).
Anticancer and Antipsychotic Investigations
Research into the anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives indicates the ongoing interest in developing novel compounds for cancer therapy. These studies highlight the potential therapeutic applications of compounds with similar structural features in treating various cancer types (Bekircan et al., 2008). Furthermore, the synthesis and evaluation of benzamide derivatives for their antidopaminergic properties offer insights into the development of antipsychotic medications, underscoring the relevance of such compounds in psychiatric disorder treatments (Högberg et al., 1990).
特性
IUPAC Name |
3-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-2-28-18-8-6-15(7-9-18)19-10-11-20(26)25(24-19)13-12-23-21(27)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGZGSCPNFNZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)
![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)
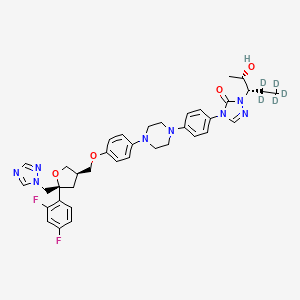
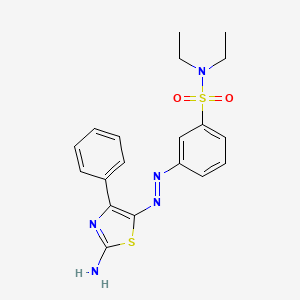
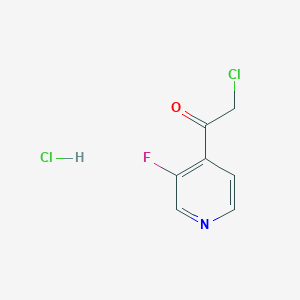
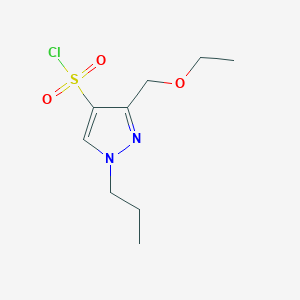
![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)
![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)
![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)
